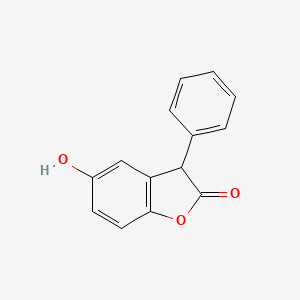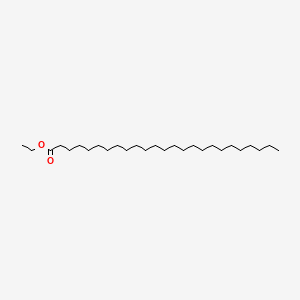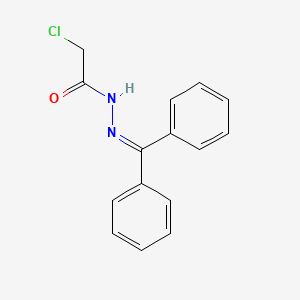
1,6,11-Trioxacyclopentadecane
Vue d'ensemble
Description
1,6,11-Trioxacyclopentadecane is a chemical compound with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol . It is a cyclic ether, specifically a crown ether, which is known for its ability to form complexes with various cations. This compound is also referred to as 15-crown-3 due to its structure, which includes three oxygen atoms spaced within a 15-membered ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6,11-Trioxacyclopentadecane can be synthesized through the cyclization of linear polyethers. One common method involves the reaction of triethylene glycol with a suitable dihalide under basic conditions to form the cyclic ether. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups and facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
1,6,11-Trioxacyclopentadecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations such as sodium, potassium, and calcium due to its crown ether structure.
Substitution Reactions: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, where they act as nucleophiles.
Common Reagents and Conditions
Major Products
Applications De Recherche Scientifique
1,6,11-Trioxacyclopentadecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,6,11-Trioxacyclopentadecane primarily involves its ability to form stable complexes with metal cations. The oxygen atoms in the ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility, reactivity, and transport properties of the cation, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: Another crown ether with six oxygen atoms in an 18-membered ring.
12-Crown-4: A smaller crown ether with four oxygen atoms in a 12-membered ring.
Uniqueness
1,6,11-Trioxacyclopentadecane is unique due to its intermediate ring size and the presence of three oxygen atoms, which provides a balance between selectivity and complexation strength. This makes it versatile for a range of applications compared to other crown ethers .
Propriétés
IUPAC Name |
1,6,11-trioxacyclopentadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-8-14-10-5-6-12-15-11-4-3-9-13-7-1/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSASJULNGOIAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOCCCCOCCCCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466150 | |
| Record name | 1,6,11-trioxacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295-63-6 | |
| Record name | 1,6,11-trioxacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



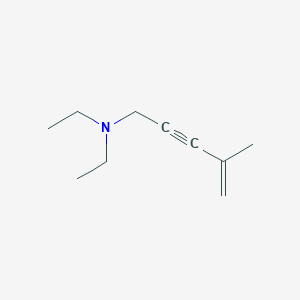
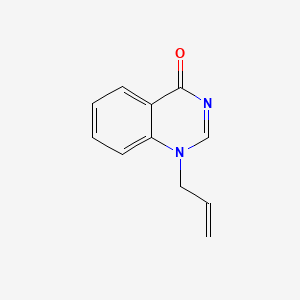

![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/new.no-structure.jpg)
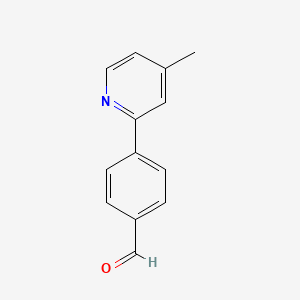

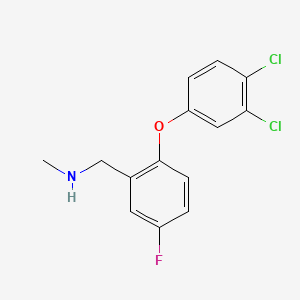

![[2-[(4-Tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate](/img/structure/B3050826.png)
